molecular formula C11H10N2O4S2 B14661541 Acetic acid, [(6-nitro-2-benzothiazolyl)thio]-, ethyl ester CAS No. 51618-32-7

Acetic acid, [(6-nitro-2-benzothiazolyl)thio]-, ethyl ester

Cat. No.: B14661541
CAS No.: 51618-32-7
M. Wt: 298.3 g/mol
InChI Key: OZWCHYJHGYAPDV-UHFFFAOYSA-N
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Description

Acetic acid, [(6-nitro-2-benzothiazolyl)thio]-, ethyl ester is a complex organic compound with a unique structure that includes a benzothiazole ring, a nitro group, and an ester functional group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, [(6-nitro-2-benzothiazolyl)thio]-, ethyl ester typically involves the reaction of 6-nitro-2-benzothiazolylthiol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, [(6-nitro-2-benzothiazolyl)thio]-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Reduction: 6-amino-2-benzothiazolylthiol

    Substitution: Various substituted benzothiazole derivatives

    Hydrolysis: Acetic acid and ethanol

Scientific Research Applications

Acetic acid, [(6-nitro-2-benzothiazolyl)thio]-, ethyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of acetic acid, [(6-nitro-2-benzothiazolyl)thio]-, ethyl ester involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzothiazole ring can intercalate with DNA, leading to potential anticancer effects. Additionally, the ester group can be hydrolyzed to release active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl nitroacetate
  • 6-nitro-2-benzothiazolylthiol
  • Benzothiazole derivatives

Uniqueness

Acetic acid, [(6-nitro-2-benzothiazolyl)thio]-, ethyl ester is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro group and the benzothiazole ring makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

51618-32-7

Molecular Formula

C11H10N2O4S2

Molecular Weight

298.3 g/mol

IUPAC Name

ethyl 2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate

InChI

InChI=1S/C11H10N2O4S2/c1-2-17-10(14)6-18-11-12-8-4-3-7(13(15)16)5-9(8)19-11/h3-5H,2,6H2,1H3

InChI Key

OZWCHYJHGYAPDV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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